2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, followed by the reaction with an amine to form benzamide.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction where an ethylthiol reacts with a suitable leaving group on the benzamide core.
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction, where thiophen-3-ylmethanol reacts with the benzamide core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The thiophen-3-ylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene derivatives.
Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylthio and thiophen-3-ylmethyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
2-(ethylthio)-N-(furan-3-ylmethyl)benzamide: Similar structure but with a furan-3-ylmethyl group instead of a thiophen-3-ylmethyl group.
2-(ethylthio)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a thiophen-2-ylmethyl group instead of a thiophen-3-ylmethyl group.
Uniqueness
2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide is unique due to the specific positioning of the ethylthio and thiophen-3-ylmethyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are advantageous for specific applications in organic electronics and pharmaceuticals.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c1-2-18-13-6-4-3-5-12(13)14(16)15-9-11-7-8-17-10-11/h3-8,10H,2,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQSABVBTRLNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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